molecular formula C10H15NO2S2 B2732094 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid CAS No. 1524770-32-8

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid

Cat. No. B2732094
CAS RN: 1524770-32-8
M. Wt: 245.36
InChI Key: UVWHMZKWRDQFCG-UHFFFAOYSA-N
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Description

“2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid” is an organosulfide and amine derivative, carboxylic acid . It has a molecular formula of C10H15NO2S2, with an average mass of 245.362 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemistry of thiazole derivatives, including compounds similar to 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid, has been explored for their potential in various synthesis and reaction mechanisms. For instance, the synthesis and evaluation of thiazole derivatives for their anticancer properties have been documented, showcasing the potential of such compounds in medicinal chemistry. In one study, a series of 5-(2′-indolyl)thiazoles were synthesized, indicating that certain compounds exhibited promising anticancer activity (Vaddula et al., 2016). Moreover, the study of thione-thiol tautomerism in thiazole derivatives revealed insights into their chemical behavior and stability, contributing to a deeper understanding of their reactivity and potential applications in synthetic chemistry (Pop et al., 2015).

Antimicrobial Activity

Research on thiazole compounds has also extended into the exploration of their antimicrobial properties. A notable example includes the synthesis of thiazole derivatives and their testing for in vitro antimycobacterial activity. Some of these compounds showed interesting activity against strains of Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Mamolo et al., 2003). This area of research is particularly significant given the ongoing need for new antimicrobial agents to combat resistant bacterial strains.

Materials Science and Catalysis

In materials science and catalysis, thiazole derivatives have been investigated for their potential applications. The structural analysis and reactivity studies of such compounds can lead to the development of novel materials with specific properties or catalysts for chemical reactions. For example, the study of organogermanium compounds involving thiazole structures provides insights into their potential use in materials science, highlighting the versatility and wide range of applications of thiazole derivatives (Takeuchi et al., 2003).

properties

IUPAC Name

2-(2-pentan-3-ylsulfanyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-3-8(4-2)15-10-11-7(6-14-10)5-9(12)13/h6,8H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWHMZKWRDQFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)SC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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